molecular formula C17H17N3O6S2 B2673233 ethyl 2-(2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)thiazol-4-yl)acetate CAS No. 899757-59-6

ethyl 2-(2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)thiazol-4-yl)acetate

Cat. No. B2673233
M. Wt: 423.46
InChI Key: MEDGYRFXYRHZAJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C17H17N3O6S2 and its molecular weight is 423.46. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on similar compounds, such as ethyl (1,2-benzisothiazol-3-yl)cyanoacetate and others within the benzisothiazole and thiazole families, has provided valuable insights into chemical synthesis and reactivity. These studies explore the synthesis pathways, tautomeric behaviors, and reactivity under various conditions, contributing to the broader understanding of thiazole derivatives and their potential applications in creating new chemical entities (Carrington et al., 1972).

Biological Activities and Applications

Thiazole derivatives, such as those studied by Babar et al. (2017), have shown significant biological activities, including enzyme inhibition. For instance, ethyl 2-[aryl(thiazol-2-yl)amino]acetates exhibited high inhibition towards α-glucosidase and β-glucosidase, indicating potential for therapeutic applications in treating diseases like diabetes (Babar et al., 2017).

Antimicrobial and Antitumor Activities

Compounds within the thiazole category have also been explored for their antimicrobial and antitumor activities. Studies like those conducted by El-Subbagh et al. (1999) have synthesized new ethyl 2-substituted-aminothiazole-4-carboxylate analogs, demonstrating potential anticancer activity against a range of tumor cell lines, highlighting the importance of thiazole derivatives in developing new antitumor agents (El-Subbagh et al., 1999).

Structural and Mechanistic Insights

Further research into thiazole derivatives provides structural and mechanistic insights that are crucial for the design of molecules with desired biological activities. For instance, the synthesis and crystal structure determination of specific thiazole derivatives help in understanding the molecular interactions and bonding modes, which are essential for rational drug design (Lee et al., 2009).

properties

IUPAC Name

ethyl 2-[2-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S2/c1-2-26-15(22)9-11-10-27-17(18-11)19-14(21)7-8-20-16(23)12-5-3-4-6-13(12)28(20,24)25/h3-6,10H,2,7-9H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDGYRFXYRHZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)thiazol-4-yl)acetate

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